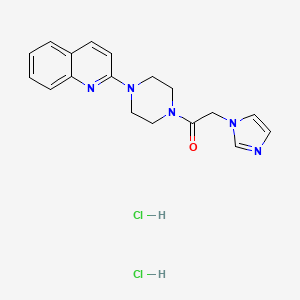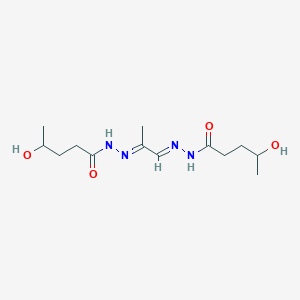![molecular formula C16H27N3O3S2 B5996368 4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine](/img/structure/B5996368.png)
4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a sulfonyl group, and an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activity and diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the oxolane and sulfonyl groups. The final step involves the formation of the thiomorpholine ring. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating various diseases, although further research is needed to confirm its efficacy and safety.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes .
Mécanisme D'action
The mechanism of action of 4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure and have similar biological activities.
Sulfonyl Compounds: Sulfonylureas and sulfonamides are examples of compounds with sulfonyl groups that exhibit various pharmacological properties.
Thiomorpholine Derivatives:
Uniqueness
4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
4-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S2/c1-2-10-24(20,21)16-17-11-14(12-18-5-8-23-9-6-18)19(16)13-15-4-3-7-22-15/h11,15H,2-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUQHJARRNFWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(N1CC2CCCO2)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B5996289.png)

![2-[4-(5-isoquinolinylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5996313.png)
![5-methoxy-3-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5996320.png)
![4-Methyl-6-[3-[[4-(morpholin-4-ylmethyl)triazol-1-yl]methyl]piperidin-1-yl]pyrimidin-2-amine](/img/structure/B5996328.png)
![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B5996333.png)
![propan-2-yl 2-(pyridine-3-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5996335.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-4-oxochromene-2-carboxamide](/img/structure/B5996345.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B5996353.png)

![N-(4-fluorophenyl)-N'-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5996375.png)
![7-(4-methoxyphenethyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5996378.png)
![2-[4-[(6-methoxy-2H-chromen-3-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5996382.png)
![2-[4-(2-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5996389.png)
